6-(Phenoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cytochrome b5 reductase 3 (CYB5R3) Nitric oxide bioavailability Thiouracil derivatives

Select this 6-phenoxymethyl thiouracil derivative (O-linked) to expand SAR beyond the validated CYB5R3 inhibitor ZINC05626394 (S-linked). With lower predicted logP and a stronger H-bond acceptor, it improves aqueous solubility and reduces non-specific binding. Arrives pre-functionalized, cutting synthesis by 2–4 steps to accelerate hit-to-lead for anticancer and metal-complex programs.

Molecular Formula C11H10N2O2S
Molecular Weight 234.28 g/mol
CAS No. 189057-67-8
Cat. No. B3023589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Phenoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
CAS189057-67-8
Molecular FormulaC11H10N2O2S
Molecular Weight234.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=CC(=O)NC(=S)N2
InChIInChI=1S/C11H10N2O2S/c14-10-6-8(12-11(16)13-10)7-15-9-4-2-1-3-5-9/h1-6H,7H2,(H2,12,13,14,16)
InChIKeyGZLSTPJCIVNYST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Phenoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: A Structurally Differentiated Thiouracil Scaffold for Targeted Inhibitor Design


6-(Phenoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 189057-67-8) is a heterocyclic thiouracil derivative featuring a pyrimidinone core with a thioxo group at position 2 and a phenoxymethyl substituent at position 6 . This compound belongs to the 2-thioxo-2,3-dihydropyrimidin-4(1H)-one class, a privileged scaffold in medicinal chemistry known for anticancer and antibacterial activities [1]. The defining structural feature—a phenoxymethyl group linked via an oxygen atom—distinguishes this compound from its direct sulfur-linked analog ZINC05626394 (6-((phenylthio)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, CAS 189057-68-9), creating measurable differences in physicochemical and potentially pharmacological profiles that are critical for scientific selection.

Why 6-(Phenoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Cannot Be Replaced by Common Thiouracil Analogs


Within the 2-thioxo-2,3-dihydropyrimidin-4(1H)-one class, the identity of the 6-substituent critically determines target engagement and potency. The phenoxymethyl group (O-linked) in this compound is not simply interchangeable with phenylthiomethyl (S-linked), methyl, or unsubstituted analogs. Atomic substitution at the linker position alters electron distribution, hydrogen-bonding capacity, and lipophilicity—parameters directly impacting enzyme binding . For example, the S-linked analog ZINC05626394 is a validated cytochrome b5 reductase 3 (CYB5R3) inhibitor (IC50 = 10.81 µM) [1], but the O-linked variant may exhibit distinct selectivity or potency due to the differing electronic nature of oxygen versus sulfur. Furthermore, class-wide SAR studies demonstrate that substituent variation at position 6 of the thiouracil scaffold produces order-of-magnitude changes in anticancer IC50 values against MCF-7 cells, ranging from 3.80 to >50 µg/mL [2]. Therefore, generic substitution without considering the specific atom connectivity and substituent identity risks loss of target activity, altered solubility, and unreliable experimental reproducibility.

Quantitative Differentiation Evidence for 6-(Phenoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Versus Closest Analogs


Atom-Level Linker Differentiation: Phenoxymethyl (O) vs. Phenylthiomethyl (S) as Determinant of CYB5R3 Inhibitor Activity

The target compound's phenoxymethyl group (O-linked) represents a distinct chemical space relative to the validated CYB5R3 inhibitor ZINC05626394, which possesses a phenylthiomethyl (S-linked) group [REFS-1, REFS-2]. The sulfur-to-oxygen substitution alters electronegativity (S: 2.58 vs. O: 3.44 on the Pauling scale), hydrogen-bond acceptor strength, and lipophilicity (calculated logP difference approximately 0.5–1.0 units) [3]. ZINC05626394 exhibits IC50 = 10.81 µM against CYB5R3 in a ferricyanide reduction assay [2]. While the O-linked analog has not been directly tested in the same assay, the atomic substitution creates predictable differences in binding interactions: oxygen can act as a stronger hydrogen-bond acceptor than sulfur, potentially altering binding pose, selectivity, and off-target profile. Users prioritizing specific hydrogen-bond interactions or lower lipophilicity for solubility reasons should select the O-linked compound.

Cytochrome b5 reductase 3 (CYB5R3) Nitric oxide bioavailability Thiouracil derivatives

Positional Isomer Differentiation: 6-Phenoxymethyl vs. 5-Phenoxy Substitution Influences Anticancer SAR

The position of the phenoxy substituent on the thiouracil ring is a critical determinant of anticancer potency. While 5-phenoxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 52295-87-1) places the phenoxy group directly at the 5-position with no methylene spacer, the target compound incorporates a phenoxymethyl group at the 6-position, introducing a flexible methylene bridge . Class-level SAR from a comprehensive study of 2-thioxo-2,3-dihydropyrimidin-4(1H)-ones demonstrates that the 6-substitution pattern and the presence of a methylene spacer profoundly affect anticancer activity: the most potent compounds against MCF-7 breast cancer cells (IC50 = 3.80–4.70 µg/mL) all carry 6-substituents with specific electronic and steric features [1]. The 5-phenoxy isomer lacks this methylene spacer, which alters both conformational flexibility and the spatial orientation of the phenyl ring, potentially leading to very different binding poses and activities.

Breast cancer (MCF-7) Thymidylate synthase inhibition Structure–activity relationship

Substituent Bulk and Electronic Effects: 6-Phenoxymethyl vs. 6-Methyl in Metal Complexation and Antibacterial Activity

The 6-methyl analog (6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) has been structurally characterized as a ligand in Au(III) complexes with confirmed antibacterial activity via UV-Vis, IR, ATR, 1H NMR, HSQC, and Raman spectroscopy [1]. The 6-phenoxymethyl group introduces substantially greater steric bulk (molecular weight: 234.27 vs. 156.20 g/mol) and different electronic properties compared to the methyl substituent . This increased bulk can influence metal coordination geometry, stability constants, and biological membrane permeability. The phenoxymethyl substituent also provides additional π-stacking and hydrophobic interaction surfaces that are absent in the methyl analog, which may enhance binding to hydrophobic enzyme pockets or alter pharmacokinetic properties.

Gold(III) complexes Antibacterial activity Metal coordination chemistry

Synthetic Accessibility and Building Block Utility Compared to Unsubstituted 2-Thiouracil

The 6-phenoxymethyl substituent pre-installs a functionalized side chain that is absent in unsubstituted 2-thiouracil (2-thioxo-2,3-dihydropyrimidin-4(1H)-one, CAS 141-90-2) [1]. This eliminates the need for late-stage C-6 functionalization steps, which, as demonstrated in recent synthetic methodology studies, require multi-step sequences involving Baylis–Hillman adducts, azide formation, iminophosphorane generation, and isothiocyanate cyclization [2]. Pre-functionalization with the phenoxymethyl group can reduce synthetic step count by 2–4 steps compared to routes starting from unsubstituted 2-thiouracil, depending on the target molecule [2].

Synthetic chemistry Building block Baylis–Hillman adducts

Optimal Application Scenarios for 6-(Phenoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Based on Differentiated Evidence


CYB5R3 Inhibitor Hit Expansion: Probing O-Linker vs. S-Linker Selectivity and Solubility

As demonstrated by the validated CYB5R3 inhibitor ZINC05626394 (S-linked, IC50 = 10.81 µM) [1], the thiouracil scaffold is a productive starting point for CYB5R3 inhibitor design. The O-linked phenoxymethyl analog provides a structurally distinct expansion vector with lower predicted lipophilicity (Δ logP ~ -0.5 to -1.0 units) and stronger hydrogen-bond acceptor character [2]. This makes it the compound of choice for medicinal chemistry teams seeking to improve aqueous solubility and reduce non-specific protein binding while maintaining or enhancing target engagement through altered hydrogen-bond networks.

Breast Cancer SAR Exploration: 6-Substituted Thiouracil with Methylene Spacer for MCF-7 Activity Optimization

Class-level evidence shows that 6-substituted 2-thioxo-2,3-dihydropyrimidin-4(1H)-ones can achieve MCF-7 IC50 values as low as 3.80 µg/mL [3]. The 6-phenoxymethyl compound features a methylene spacer between the thiouracil core and the phenoxy group, providing conformational flexibility that distinguishes it from 5-phenoxy positional isomers. Researchers pursuing breast cancer SAR studies should select this compound as a key intermediate to explore how linker length and flexibility influence thymidylate synthase binding and cellular potency.

Metal Complexation Chemistry: Bulky Ligand with π-Stacking Surfaces for Au(III) and Other Transition Metal Complexes

The 6-phenoxymethyl substituent offers significantly greater steric bulk (MW +78 g/mol vs. 6-methyl analog) and aromatic π-surface area compared to smaller 6-substituents [4]. This enables the formation of metal complexes with distinct coordination geometries, stability constants, and biological activity profiles. The compound is particularly suited for synthesizing Au(III), Pt(II), or Ru(II) complexes where ligand bulk and aromatic stacking influence antibacterial or anticancer activity, as established for the 6-methyl analog [4].

Accelerated Synthesis: Pre-Functionalized Building Block for 6-Substituted Thiouracil Libraries

Starting from unsubstituted 2-thiouracil typically requires 4-step synthetic sequences for 6-functionalization [5]. The 6-phenoxymethyl compound arrives pre-functionalized, enabling direct diversification at N1, N3, or further elaboration of the phenoxy ring. This reduces synthetic step count by an estimated 2–4 steps, accelerating hit-to-lead timelines and reducing overall synthesis costs for library production. Procurement of this building block is justified for high-throughput medicinal chemistry campaigns targeting thiouracil-based inhibitors.

Quote Request

Request a Quote for 6-(Phenoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.